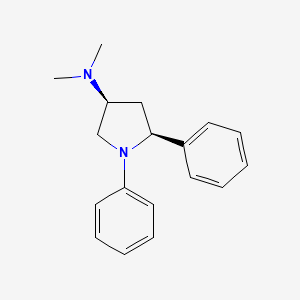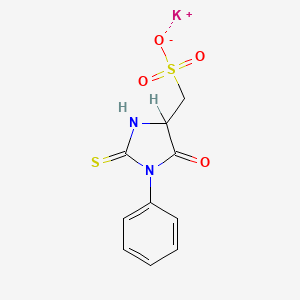
Phenoxazine, 10-(3-piperidinopropyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenoxazine, 10-(3-piperidinopropyl)- is a derivative of phenoxazine, a heterocyclic compound with a tricyclic structure consisting of two benzene rings fused to an oxazine ring This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phenoxazine derivatives typically involves several steps, including the formation of the phenoxazine core and subsequent functionalization. One common method for synthesizing phenoxazine involves the oxidative cyclization of 2-aminophenol with diphenylamine.
Industrial Production Methods
Industrial production of phenoxazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, solvents, and purification techniques such as recrystallization and chromatography to obtain the desired compound .
化学反应分析
Types of Reactions
Phenoxazine, 10-(3-piperidinopropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the phenoxazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted phenoxazine compounds .
科学研究应用
Phenoxazine, 10-(3-piperidinopropyl)- has a wide range of scientific research applications:
作用机制
The mechanism of action of phenoxazine, 10-(3-piperidinopropyl)- involves its interaction with various molecular targets, including proteins and nucleic acids. The compound can bind to specific sites on these molecules, altering their structure and function. This interaction can lead to the inhibition of enzymatic activity, disruption of cellular processes, and induction of cell death in certain cases .
相似化合物的比较
Phenoxazine, 10-(3-piperidinopropyl)- can be compared with other phenoxazine derivatives, such as:
10-(3’-N-morpholinopropyl)phenoxazine: Known for its anticancer properties.
10-(4’-N-morpholinobutyl)phenoxazine: Studied for its antimicrobial activity.
10-(3’-N-morpholinopropyl)-2-chlorophenoxazine: Investigated for its antiviral properties.
属性
CAS 编号 |
95554-67-9 |
|---|---|
分子式 |
C20H24N2O |
分子量 |
308.4 g/mol |
IUPAC 名称 |
10-(3-piperidin-1-ylpropyl)phenoxazine |
InChI |
InChI=1S/C20H24N2O/c1-6-13-21(14-7-1)15-8-16-22-17-9-2-4-11-19(17)23-20-12-5-3-10-18(20)22/h2-5,9-12H,1,6-8,13-16H2 |
InChI 键 |
VIOXGDDWUXTAJH-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CCCN2C3=CC=CC=C3OC4=CC=CC=C42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



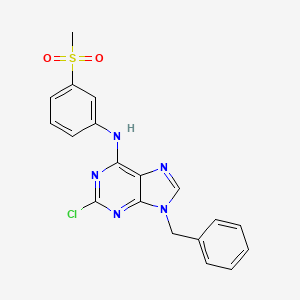
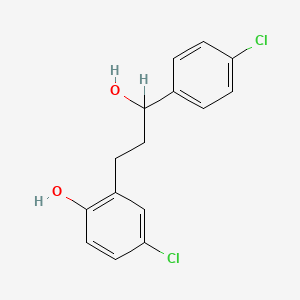

![2,7-dinitro-[1]benzofuro[6,7-e][1]benzofuran](/img/structure/B12679407.png)
![3,7,7-Trimethyl-3-(2-methyl-3-oxobutyl)bicyclo[4.1.0]heptan-2-one](/img/structure/B12679409.png)
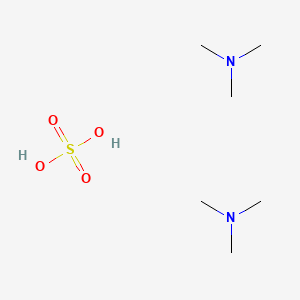
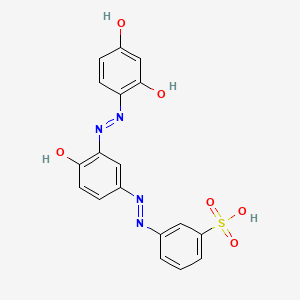
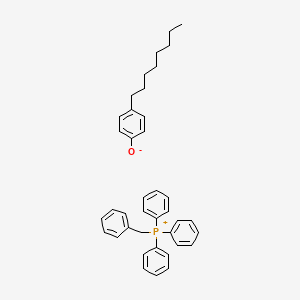

![N-Phenyl-N'-[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine](/img/structure/B12679434.png)
